Thiokynurenate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHFALIJOJWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159213 | |
| Record name | Thiokynurenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-53-5 | |
| Record name | Thiokynurenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiokynurenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Thiokynurenate Action
N-Methyl-D-Aspartate Receptor (NMDAR) Modulation
Thiokynurenate and its derivatives have been shown to modulate the activity of NMDARs, a type of glutamate (B1630785) receptor crucial for synaptic plasticity and excitotoxicity. nih.govmdpi.comresearchgate.netnih.govoup.com
Glycine (B1666218) Modulatory Site Antagonism of NMDARs
A key mechanism of action for this compound derivatives is their activity as antagonists at the glycine modulatory site of the NMDAR. nih.govresearchgate.netnih.govoup.comcapes.gov.br This site, also known as the strychnine-insensitive glycine binding site, is located on the GluN1 subunit of the NMDAR and requires glycine or D-serine as co-agonists for receptor activation. nih.govarvojournals.org By binding to this site, thiokynurenates can inhibit the binding of glycine and thus prevent the full activation of the NMDAR, even in the presence of glutamate. nih.govnih.gov Studies using [3H]glycine binding assays have demonstrated that this compound derivatives have affinity for this site, with some halogenated derivatives showing increased affinity compared to kynurenic acid. nih.govcapes.gov.br Glycine has been shown to competitively antagonize the actions of thiokynurenates in various preparations, supporting their mechanism of action at the glycine site. nih.gov
Comparative Analysis of this compound and Kynurenic Acid at NMDARs
This compound is a derivative of kynurenic acid (KYNA), an endogenous metabolite of the kynurenine (B1673888) pathway that also acts as an NMDAR antagonist, primarily at the glycine site. nih.govmdpi.comnih.govnih.govmdpi.com Comparative studies have shown that substituting a thio group for the hydroxy group in position 4 of kynurenic acid can lead to an increase in potency for inhibiting glutamate-induced contractions and for binding to the glycine site. nih.govcapes.gov.br Halogenation at positions 5 or 7 of both kynurenic acid and thiokynurenic acid derivatives can further increase their potency as glycine antagonists. nih.govcapes.gov.brnih.gov For instance, 7-Cl-thiokynurenic acid demonstrated a lower IC50 for antagonizing NMDA-induced depolarization compared to its kynurenic acid counterpart. nih.gov While both compounds modulate NMDARs via the glycine site, the structural modification in this compound can result in enhanced affinity and potency. nih.govcapes.gov.br
Table 1: Comparative IC50 values for Kynurenic Acid and Thiokynurenic Acid
| Compound | Assay | IC50 (µM) | Citation |
| Kynurenic acid | Myenteric plexus | 160 ± 20 | nih.govcapes.gov.br |
| Thiokynurenic acid | Myenteric plexus | 70 ± 15 | nih.govcapes.gov.br |
| Kynurenic acid | Glycine binding | 25 ± 3 | nih.govcapes.gov.br |
| Thiokynurenic acid | Glycine binding | 9 ± 2 | nih.govcapes.gov.br |
Oxidative Stress Pathway Interventions
Beyond their NMDAR modulating activity, thiokynurenates have also been investigated for their potential to intervene in oxidative stress pathways. nih.govnih.govunifi.itu-szeged.hu Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, is implicated in various pathological conditions. frontiersin.orgnih.gov
Inhibition of Lipid Peroxidation Processes by this compound
Several derivatives of thiokynurenic acid, particularly those with chlorine substitutions at positions 5 or 7, have demonstrated the ability to inhibit lipid peroxidation. nih.govnih.gov Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. frontiersin.org This inhibitory property suggests that thiokynurenates can act as free radical scavengers or interfere with the chain reactions involved in lipid peroxidation. nih.govu-szeged.hu This action is considered a distinct property from their NMDAR antagonism and may contribute to their neuroprotective effects observed in models of excitotoxic damage. nih.govnih.gov
Modulation of Cellular Stress Gene Expression Profiles
Studies have explored the effects of this compound on cellular stress gene expression profiles. unifi.itnih.govnih.govreactome.org In a zebrafish retinal photochemical stress model, this compound was found to influence the expression of certain genes. nih.gov While cellular stress genes were elevated in response to the photochemical stress, this compound treatment led to a reduction in the expression of some homeobox genes. nih.gov This suggests that this compound may modulate the transcriptional response to cellular stress, potentially influencing pathways involved in cell survival or adaptation. nih.govnih.govwikipedia.org However, detailed mechanisms and the full spectrum of gene expression changes modulated by this compound require further investigation. nih.govnih.gov
Preclinical Investigations of Thiokynurenate S Biological Functions
Neuroprotection in Models of Excitotoxicity and Ischemia
Excitotoxicity, often mediated by excessive glutamate (B1630785) receptor activation, and ischemia, characterized by restricted blood flow, are key contributors to neuronal damage in various neurological conditions. Preclinical research has investigated the potential of thiokynurenate to protect against these detrimental processes.
Reduction of Neuronal Loss in Cerebral Ischemia Models
Cerebral ischemia, such as that occurring during a stroke, results in neuronal death due to lack of oxygen and glucose. Preclinical models of cerebral ischemia, including methods like middle cerebral artery occlusion (MCAo), are used to study potential neuroprotective agents nih.govnih.govmdbneuro.comresearchgate.netfrontiersin.org. While the searches provided information on cerebral ischemia models and neuroprotection strategies nih.govnih.govmdbneuro.comresearchgate.netfrontiersin.orgnih.govmdpi.comuc.pt, specific data detailing the reduction of neuronal loss by this compound in these models were not present in the search results. However, one result mentions that thiokynurenates prevent excitotoxic neuronal death in vivo nih.gov, which is relevant given that excitotoxicity is a significant factor in ischemic brain injury uc.ptfrontiersin.org.
Protection Against Glutamate-Induced Excitotoxicity
Glutamate excitotoxicity involves the overstimulation of glutamate receptors, leading to excessive calcium influx and neuronal damage or death frontiersin.orgnih.govoatext.com. Preclinical studies have shown that thiokynurenates can prevent excitotoxic neuronal death in vitro and in vivo nih.gov. This protective effect may be related to their action as glycine (B1666218) antagonists and inhibitors of lipid peroxidation nih.gov. Specifically, 7-Cl-thiokynurenic acid was found to be potent in preventing excitotoxic neuronal death in cultured cerebellar granule cells nih.gov. Furthermore, 7-Cl-thiokynurenic acid reduced excitotoxic damage caused by the injection of quinolinic acid in the rat striatum nih.gov. This suggests a potential mechanism involving the modulation of NMDA receptors, as quinolinic acid is an NMDA receptor agonist and a neurotoxic product of the kynurenine (B1673888) pathway cpn.or.krmdpi.comwikipedia.org.
Modulation of Kynurenine Pathway Dynamics
The kynurenine pathway is the primary route of tryptophan metabolism, leading to the formation of various neuroactive metabolites, including the neurotoxic quinolinic acid and the putatively neuroprotective kynurenic acid cpn.or.krnih.govfrontiersin.org. Modulation of this pathway is being explored as a therapeutic strategy for neurological disorders nih.govnih.gov.
Impact on Quinolinic Acid Levels in Preclinical Neuropathological Models
Elevated levels of quinolinic acid have been observed in preclinical models of various neuropathological conditions, including Huntington's disease and depression frontiersin.orgnih.gov. These elevated levels are thought to contribute to neurodegeneration and excitotoxicity mdpi.comwikipedia.orgfrontiersin.orgnih.gov. The search results indicate that 7-Cl-thiokynurenic acid reduced excitotoxic damage caused by the injection of quinolinic acid in the rat striatum, a model relevant to neuropathology nih.gov. This demonstrates an impact on the effects of quinolinic acid in a preclinical model, although it does not explicitly state that this compound alters the levels of quinolinic acid itself.
Behavioral and Neurophysiological Studies in Animal Models
Animal models are crucial for investigating the behavioral and neurophysiological effects of compounds related to the kynurenine pathway. researchgate.netfrontiersin.orgherbmedpharmacol.commdpi.comnih.govnih.govgavinpublishers.comfrontiersin.org These studies help to understand how modulating this pathway can influence brain function and behavior. nih.govresearchgate.net Techniques such as behavioral assays and neurophysiological recordings are employed to assess changes in response to interventions. nih.govgavinpublishers.comfrontiersin.orgbiorxiv.orgmdpi.com
Investigations into Antidepressant-like Effects of Kynurenate Analogues
Research has explored the antidepressant-like effects of kynurenate analogues in animal models of depression. semanticscholar.orgresearchgate.netresearchgate.net Kynurenic acid (KYNA) itself has shown antidepressant-like effects in the forced swim test (FST) in mice, a common animal model for assessing antidepressant activity. herbmedpharmacol.comsemanticscholar.orgresearchgate.net These effects appear to be mediated, at least in part, through interactions with serotonin (B10506), dopamine, and GABA receptor neurotransmissions. semanticscholar.org
However, KYNA has limited permeability across the blood-brain barrier (BBB), which restricts its effectiveness when administered peripherally. semanticscholar.orgresearchgate.net To overcome this limitation, new KYNA analogues have been designed with improved BBB permeability. semanticscholar.org Studies on these analogues, such as SZR81, have also demonstrated antidepressant-like effects in the modified FST in mice following intracerebroventricular (i.c.v.) administration. semanticscholar.orgresearchgate.net For example, i.c.v. administration of SZR81 significantly decreased immobility time in the FST, similar to KYNA. researchgate.net This suggests that kynurenate analogues capable of entering the central nervous system can exert antidepressant-like actions. semanticscholar.orgresearchgate.net
Another kynurenate analogue, 7-chlorokynurenic acid (7-Cl-KYNA), delivered via its prodrug 4-chlorokynurenine (B1664160) (4-Cl-KYN), has been shown to produce rapid and persistent antidepressant-like effects in various mouse models of depression, including the 24-hour forced swim test, learned helplessness test, and novelty-suppressed feeding test. researchgate.net These effects were observed after a single administration and were comparable to those of ketamine. researchgate.net The antidepressant effects of 4-Cl-KYN were linked to the blockade of the glycineB co-agonist site of the NMDA receptor. researchgate.net
These findings suggest that modulating the kynurenine pathway, particularly through kynurenate analogues that can access the brain, holds potential for developing novel antidepressant therapies. cpn.or.krnih.govresearchgate.net
Assessment of Cognitive, Motor, and Emotional Functions in Response to Kynurenine Pathway Modulation
Modulation of the kynurenine pathway has been shown to influence cognitive, motor, and emotional functions in animal models. wikipedia.orgnih.govmdpi.compnas.orgresearchgate.netgavinpublishers.comcore.ac.ukfrontiersin.orgmdpi.comunimi.it
Cognitive function is significantly affected by kynurenine pathway metabolites. Elevated levels of KYNA in the prefrontal cortex have been associated with cognitive dysfunction in animal models. mdpi.com Conversely, reducing brain KYNA levels, for instance through genetic deletion or pharmacological inhibition of kynurenine aminotransferase II (KAT II), has been shown to improve cognitive function in mice. cpn.or.kr KAT II is a key enzyme in the production of KYNA in the brain. cpn.or.kr Studies have demonstrated that KAT II knockout mice exhibit decreased brain KYNA levels and enhanced performance in cognitive tasks. cpn.or.kr
The kynurenine pathway also plays a role in motor function. Dysregulation of this pathway has been implicated in motor disorders. pnas.org For example, elevated brain manganese levels have been shown to upregulate the kynurenine pathway, leading to motor deficits in a mouse model. pnas.org Pharmacological inhibition of the enzyme TDO2, which catalyzes the first step in the kynurenine pathway, was able to fully rescue these manganese-induced motor deficits. pnas.org Studies assessing motor coordination in animal models, such as the rotarod test, can reveal the impact of kynurenine pathway modulation on motor skills. mdpi.comnih.govmdpi.com
Emotional functions, including anxiety and fear, are also influenced by the kynurenine pathway. nih.govresearchgate.netgavinpublishers.comfrontiersin.orgmdpi.commdpi.com Activation of the kynurenine pathway, particularly the enzymes IDO1 and TDO2, has been linked to stress-induced behavioral changes and neuropsychiatric symptoms. frontiersin.orgmdpi.commdpi.com Animal models of stress and psychiatric disorders are used to investigate these effects. nih.govresearchgate.netfrontiersin.orggavinpublishers.commdpi.com For instance, increased kynurenine pathway activation has been associated with depressive-like behavior in animal models of chronic stress. nih.govmdpi.com Conversely, genetic deletion of IDO1 has been shown to improve survival and neurological function, including spontaneous locomotor activity and circadian rhythm, in a mouse model of cardiac arrest, suggesting a role for kynurenine pathway inhibition in neuroprotection and behavioral recovery. unimi.it Studies in TDO-knockout mice, which have increased tryptophan and serotonin levels and altered kynurenine pathway metabolism, have shown a reduction in anxiety-like behavior and increased exploratory activity. mdpi.com
Advanced Methodologies in Thiokynurenate Research
In Vitro and Ex Vivo Research Models
In vitro and ex vivo models provide controlled environments to study the direct effects of thiokynurenates on specific cell types and tissue structures, allowing for detailed mechanistic investigations.
Organotypic Slice Cultures for Neurophysiological Analysis
Organotypic slice cultures maintain the three-dimensional cytoarchitecture and neuronal networks of brain tissue, offering a more in vivo-like environment compared to dissociated cell cultures for neurophysiological analysis frontiersin.orgresearchgate.netnih.govnoropsikiyatriarsivi.com. These cultures are suitable for studying synaptic transmission and network activity researchgate.netnoropsikiyatriarsivi.com. The application of 7-Cl-thio-kynurenate in rat hippocampal slices has been examined in the context of ischemic damage, suggesting the use of this ex vivo model to investigate the protective effects of thiokynurenates at a tissue level, potentially involving neurophysiological assessments or analysis of tissue integrity following an insult mdpi.com. Organotypic slice cultures allow for the long-term maintenance of brain tissue and are valuable for examining the consequences of various treatments or insults on neuronal viability and function within a preserved local circuit environment researchgate.netnoropsikiyatriarsivi.com.
In Vivo Preclinical Animal Models
In vivo animal models are crucial for evaluating the effects of thiokynurenates in a complex biological system, providing insights into their efficacy and mechanisms of action in the context of disease states.
Zebrafish Models for Retinal Degeneration and Oxidative Stress
Zebrafish models offer advantages for studying retinal degeneration and oxidative stress due to their genetic tractability, optical transparency, and regenerative capacity thebrighterside.newsnih.govresearchgate.netnih.govnih.govjhu.eduplos.orgplos.org. A zebrafish retinal graded photochemical stress model, induced by intravitreal injection of rose bengal followed by light exposure, has been used to investigate the role of thiokynurenate as an NMDA inhibitor in retinal degeneration and oxidative stress nih.govresearchgate.netnih.gov. In this model, this compound influenced the photochemical response and affected the expression of cellular stress genes, including a general inhibition of sod, bip, and chop, and a reduction in the expression of some homeobox genes nih.govresearchgate.net. The inhibitor produced a distinct lesion pattern and influenced changes in photoreceptor, nuclear, and ganglion cell layer thickness, as well as vacuolation of the inner plexiform layer nih.govresearchgate.netnih.gov. These findings suggest that the zebrafish model is valuable for understanding the mechanisms by which this compound may modulate retinal oxidative and cellular stress nih.govresearchgate.netnih.gov.
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are crucial for understanding the interactions of this compound with biological targets and its effects on cellular processes.
Receptor Binding Assays (e.g., Radioligand Binding for Glycine (B1666218) Site)
Receptor binding assays, particularly radioligand binding, are fundamental for characterizing the affinity and selectivity of this compound for its target receptors. This compound derivatives have been identified as antagonists of the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.govcapes.gov.br Studies have utilized the binding of radiolabeled ligands such as [³H]glycine and [³H]N-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) to rat cortical membranes to assess the binding of kynurenic acid and its derivatives, including this compound. nih.govcapes.gov.brresearchgate.net
These assays have demonstrated that substituting a thio group for the hydroxy group in position 4 of kynurenic acid leads to an increased affinity for the glycine recognition site of the NMDA receptor. nih.govcapes.gov.br For instance, in glycine binding assays, the IC₅₀ for kynurenic acid was 25 ± 3 µM, while for thiokynurenic acid, it was 9 ± 2 µM. nih.govcapes.gov.br This indicates that thiokynurenic acid has a higher affinity for the glycine site compared to kynurenic acid. nih.govcapes.gov.br Glycine has been shown to competitively antagonize the actions of thiokynurenates in various preparations, including the ileum, cortical wedges, and on [³H]TCP binding. nih.govcapes.gov.br
Furthermore, this compound, a cysteine analog, has been identified as a potent activator of glutathione (B108866) binding in pig cortical synaptic membranes. nih.gov This suggests potential interactions with glutathione binding sites, which are distinct from known excitatory amino acid receptors. nih.gov Radioligand binding assays are a commonly used technique to study ligand binding to membrane proteins, such as GPCRs, and measure the equilibrium dissociation constant (K_D), although they may not directly measure association and dissociation kinetics. biosensingusa.com
The following table summarizes representative IC₅₀ values from receptor binding assays:
| Compound | Assay (Preparation) | IC₅₀ (µM) | Citation |
| Kynurenic acid | Glycine binding (rat cortical membranes) | 25 ± 3 | nih.govcapes.gov.br |
| Thiokynurenic acid | Glycine binding (rat cortical membranes) | 9 ± 2 | nih.govcapes.gov.br |
| Kynurenic acid | Myenteric plexus | 160 ± 20 | nih.govcapes.gov.br |
| Thiokynurenic acid | Myenteric plexus | 70 ± 15 | nih.govcapes.gov.br |
| 7-Cl-thiokynurenic acid | Antagonizing 10 µM NMDA depolarization (mice cortical wedges) | 8 | nih.govcapes.gov.br |
| 7-Cl-thiokynurenic acid | Antagonizing 10 µM QA depolarization (mice cortical wedges) | 300 | nih.govcapes.gov.br |
Ultrastructural Morphological Analysis (e.g., Electron Microscopy)
Ultrastructural morphological analysis, often performed using electron microscopy (e.g., Transmission Electron Microscopy - TEM, Scanning Electron Microscopy - SEM), allows for the visualization of detailed cellular structures and can reveal morphological changes induced by a compound. Although direct studies on this compound and ultrastructural changes were not prominently found in the search results, one study mentions the use of electron microscopy in the context of dye-induced photolesion in the mammalian retina and notes ultrastructural changes in nodal and paranodal regions. researchgate.net Electron microscopy is a powerful tool for visualizing and analyzing intracellular structures in biological samples and is used in both clinical diagnosis and research settings. ucl.ac.uk It can pinpoint effects on specific cellular components and indicate if a compound has reached its subcellular target. nih.gov
Neurotransmitter and Metabolite Quantification (e.g., HPLC, Mass Spectrometry)
Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including LC-MS/MS, are widely used for the quantification of neurotransmitters and metabolites in biological samples. nih.govnih.govmdpi.commdpi.comresearchgate.net These methods are essential for studying the impact of compounds like this compound on metabolic pathways and neurotransmitter levels.
LC-MS/MS methods have been developed for the simultaneous quantification of various endogenous small polar compounds, including neurotransmitters and metabolites, in biological matrices like plasma and brain homogenates. nih.govmdpi.com For example, an LC-MS/MS method was developed for the simultaneous determination of tryptophan, kynurenine (B1673888), kynurenic acid, and other neurotransmitters and metabolites in mouse serum and brain tissues. nih.gov These methods offer high sensitivity, specificity, and throughput for targeted metabolomics. nih.govnih.govmdpi.commdpi.comanimbiosci.org Mass spectrometry plays a key role in metabolite identification, with high-resolution mass spectrometry (HRMS) improving data quality and quantity. hilarispublisher.comijpras.com
These techniques can be applied to analyze the levels of this compound itself, as well as its precursors and downstream metabolites within the kynurenine pathway, and to assess its effects on the concentrations of various neurotransmitters.
Computational and Chemoinformatics Approaches
Computational and chemoinformatics approaches are valuable for predicting and understanding the relationship between the chemical structure of this compound derivatives and their biological activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are key computational methods used in drug discovery and development. wikipedia.orggardp.orgwikipedia.orgnih.govcollaborativedrug.combiolscigroup.usnih.govfarmaciajournal.comresearchgate.netresearchgate.netnih.govnih.govimist.ma SAR studies aim to identify the specific structural characteristics of a compound that are associated with its biological activity. gardp.orgcollaborativedrug.com QSAR models build mathematical relationships between chemical structure and biological activity, allowing for the prediction of the activities of new compounds. wikipedia.orgwikipedia.orgnih.govbiolscigroup.usnih.gov
In the context of this compound derivatives, SAR and QSAR analyses can help in understanding how modifications to the chemical structure of thiokynurenic acid influence its affinity for the glycine site of the NMDA receptor or other potential targets. Studies on kynurenic acid derivatives, including thiokynurenates, have explored how substituents at different positions affect their potency as antagonists at the glycine binding site. nih.govcapes.gov.br For instance, the presence of chlorine or fluorine atoms at positions 5 or 7 of kynurenic acid derivatives resulted in lower IC₅₀ values compared to the parent compound in glycine binding assays. nih.govcapes.gov.br The substitution of the hydroxy group at position 4 with a thio group further increased the affinity for the glycine recognition site. nih.govcapes.gov.br
QSAR models relate physico-chemical properties or theoretical molecular descriptors of chemicals to their biological activity. wikipedia.orgnih.gov These models can summarize the relationship between chemical structures and biological activity in a dataset and predict the activities of new chemicals. wikipedia.org Various descriptors, including topological, electronic, geometric, and physicochemical properties, can be used in QSAR studies. imist.ma The statistical validation of QSAR models is crucial to assess their predictive power. nih.govbiolscigroup.usimist.ma
SAR and QSAR studies on this compound derivatives contribute to the rational design of novel compounds with enhanced potency or selectivity for specific biological targets, particularly the NMDA receptor glycine site. nih.govcapes.gov.brresearchgate.netuni-frankfurt.de
Design of this compound Analogues with Enhanced Pharmacological Profiles
The design of analogues is a significant strategy in medicinal chemistry aimed at developing compounds with improved pharmacological properties compared to the parent molecule. This involves modifying the chemical structure of a lead compound, such as this compound, to enhance aspects like target affinity, selectivity, metabolic stability, or ability to cross biological barriers like the blood-brain barrier (BBB). researchgate.netsemanticscholar.org
Research on kynurenine pathway metabolites has demonstrated the utility of analogue design, particularly for compounds like kynurenic acid (KYNA), which has limited BBB permeability. researchgate.netsemanticscholar.org To overcome this, BBB-permeable KYNA analogues have been designed and synthesized. researchgate.netsemanticscholar.org Examples include halogenated KYNA derivatives like 4-chloro-KYN and 4,6-dichloro-KYN, which are reported to cross the BBB and convert to 7-chloro-KYNA and 5,7-dichloro-KYNA in the brain. researchgate.net Other examples of KYNA analogues designed to cross the BBB and retain biological activity include 4-thio-KYNA (this compound), urea (B33335) 4-urea-5,7-di-Cl-KYNA, glucose-KYNA, and KYNA amide derivatives. researchgate.netsemanticscholar.orgresearchgate.net These examples highlight that this compound itself can be considered an analogue of kynurenic acid, designed with a sulfur atom replacing an oxygen, potentially altering its properties, including BBB permeability.
The design process often involves structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity. nih.govnih.govorientjchem.org By synthesizing a series of analogues with systematic variations, researchers can identify key structural features responsible for desired pharmacological effects and optimize the molecular structure. nih.govnih.govorientjchem.org Computational methods, including molecular docking and dynamics simulations, play a vital role in the design and evaluation of analogues by predicting their binding to target receptors and assessing the stability of the resulting complexes before synthesis. orientjchem.org This iterative process of design, synthesis, biological evaluation, and computational analysis is central to developing analogues with enhanced pharmacological profiles. orientjchem.org
While specific detailed research findings on the design and pharmacological profiles solely of this compound analogues (beyond this compound being an analogue of KYNA) were not extensively detailed in the search results, the general principles of analogue design applied to related kynurenine pathway compounds are directly relevant. The development of BBB-permeable KYNA analogues, including 4-thio-KYNA, demonstrates the application of these strategies to improve the pharmacological utility of kynurenine metabolites. researchgate.netsemanticscholar.orgresearchgate.net Future research could focus on designing further modifications to the this compound structure itself to potentially enhance its affinity for specific targets, improve its metabolic stability, or fine-tune its pharmacokinetic properties, utilizing the advanced computational and synthetic methodologies established in the field.
Biosynthesis, Metabolism, and Analog Development of Thiokynurenate
Biosynthetic Origins and Enzymatic Precursors
The kynurenine (B1673888) pathway begins with the enzymatic cleavage of L-tryptophan. The initial steps involve the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), followed by the hydrolysis of N'-formylkynurenine to L-kynurenine (L-KYN) by formamidase wikipedia.orgwikipedia.orgcellphysiolbiochem.com. L-Kynurenine stands at a crucial branch point in the pathway, being a precursor to several downstream metabolites, including kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK) wikipedia.orgfrontiersin.orgeir-isei.de.
The formation of kynurenic acid from L-kynurenine is primarily catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs) frontiersin.orgnih.govwikipedia.org. While the specific enzymatic pathway leading directly to thiokynurenate is less extensively documented in the provided search results compared to KYNA, the close structural relationship suggests potential links to the transamination reactions characteristic of the kynurenine pathway.
Kynurenine Aminotransferase (KAT) Enzyme Activity and Regulation
Kynurenine aminotransferases (KATs) are key enzymes in the kynurenine pathway, catalyzing the irreversible transamination of L-kynurenine to kynurenic acid frontiersin.orgnih.govwikipedia.org. This reaction involves the transfer of an amino group from L-kynurenine to an α-keto acid co-substrate, typically α-ketoglutarate or pyruvate, producing an unstable intermediate that rapidly cyclizes to form kynurenic acid nih.govwikipedia.orgmdpi.com.
Mammalian systems express multiple KAT isoforms, including KAT I, KAT II, KAT III, and KAT IV nih.govmdpi.comvt.edu. These isoforms exhibit varying substrate specificities and tissue distribution, contributing to the fine-tuning of kynurenine pathway metabolism in different organs and cellular compartments, including the brain nih.govvt.edumdpi.com. For instance, KAT II is reported to account for a significant portion of kynurenic acid production in the mammalian brain under normal conditions cpn.or.kr.
The activity of KAT enzymes can be influenced by various factors, including substrate availability, the presence of different α-keto acid co-substrates, and potentially competitive inhibitors mdpi.comvt.eduuniprot.org. Studies have shown that the efficiency of different α-ketoacids as co-substrates varies among KAT isoforms mdpi.com. For example, α-ketoglutarate is often considered a suitable co-substrate for certain KATs like hKAT-2 mdpi.com. Regulation of KAT activity is crucial for maintaining the balance between different kynurenine pathway metabolites, which have diverse biological effects eir-isei.demdpi.com.
Role of Cofactors in this compound Biosynthesis or Analog Production
Kynurenine aminotransferases, like other aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes frontiersin.orgwikipedia.orgmdpi.comebi.ac.uk. PLP, the active form of vitamin B6, acts as a crucial cofactor in the transamination reaction catalyzed by KATs wikipedia.orgmdpi.comebi.ac.ukfishersci.ca. The mechanism involves the formation of a Schiff base intermediate between the amino group of the amino acid substrate (L-kynurenine) and the aldehyde group of PLP frontiersin.orgmdpi.com. This facilitates the transfer of the amino group to the α-keto acid co-substrate.
Given the enzymatic nature of kynurenate formation via KATs and the requirement for PLP as a cofactor in this process, it is highly probable that the biosynthesis or enzymatic production of this compound, if it occurs through a similar transamination mechanism involving a sulfur-containing precursor, would also necessitate the presence and activity of PLP. The dependence on PLP highlights the importance of vitamin B6 status for the proper functioning of this enzymatic step in kynurenine pathway metabolism.
Metabolic Pathways and Pharmacokinetics
The metabolic fate and pharmacokinetics of kynurenine pathway metabolites, including kynurenates and potentially thiokynurenates, are critical determinants of their biological activity and distribution within the body. These processes govern how the compounds are absorbed, distributed, metabolized, and excreted.
Blood-Brain Barrier Permeability and Transport Mechanisms of Kynurenates and Thiokynurenates
The blood-brain barrier (BBB) is a highly selective interface that regulates the passage of substances between the bloodstream and the central nervous system (CNS) frontiersin.orgwikipedia.orgrndsystems.com. This barrier is formed by specialized endothelial cells with tight junctions that restrict the diffusion of many molecules into the brain frontiersin.orgwikipedia.orgrndsystems.com. The permeability of kynurenine pathway metabolites across the BBB is a significant factor influencing their effects on brain function.
Studies have investigated the transport of various kynurenines across the BBB. L-Kynurenine itself is reported to be taken up into the brain at a significant rate via the large neutral amino acid carrier (L-system) of the BBB nih.govresearchgate.net. This transport is saturable and mediated by specific transporters like LAT1 (L-type amino acid transporter 1), which forms a heterodimeric complex and is present on the luminal membrane of brain endothelial cells frontiersin.org.
In contrast, kynurenic acid (KYNA), a downstream metabolite of L-kynurenine, crosses the BBB poorly nih.govnih.gov. Its transfer appears to be limited, suggesting that brain kynurenic acid levels are primarily determined by local synthesis within the CNS rather than uptake from the periphery nih.govnih.gov. Other metabolites like quinolinic acid (QUIN) also cross the BBB poorly nih.govresearchgate.net.
While specific detailed information on the BBB permeability and transport mechanisms solely for thiokynurenates is limited in the provided search results, their structural similarity to kynurenates suggests that their ability to cross the BBB would likely depend on their physicochemical properties, such as lipophilicity, and their potential interaction with existing amino acid or other transport systems at the barrier rndsystems.compreprints.org. Molecules that are small and lipophilic can cross by passive diffusion, while larger or more hydrophilic molecules often require specific transport proteins rndsystems.com. The presence of a sulfur atom in this compound, compared to the oxygen in kynurenate, could influence these properties and thus affect BBB permeability. Some studies mention thiokynurenates in the context of BBB permeability, implying that their transport is a relevant consideration researchgate.netresearchgate.net.
Strategies for Enhancing Central Nervous System Delivery of this compound Analogues
Given the potential for limited BBB permeability of polar molecules like kynurenates, strategies to enhance the CNS delivery of this compound analogues are a relevant area of research, particularly if these compounds are being explored for central effects. Overcoming the BBB is a major challenge in developing therapeutics for neurological disorders preprints.org.
Various approaches are being investigated to improve drug delivery to the brain, including modifying the physicochemical properties of the molecules to enhance lipophilicity, utilizing endogenous brain transport systems, or employing drug delivery systems like nanoparticles wikipedia.orgpreprints.orgmdpi.com.
For kynurenine pathway metabolites and their analogs, strategies could involve the design of prodrugs that are more lipophilic and can be converted back to the active compound once they cross the BBB preprints.org. Another approach could be to design analogues that are recognized by existing carrier-mediated transport (CMT) or receptor-mediated transcytosis (RMT) systems expressed at the BBB frontiersin.orgwikipedia.orgmdpi.com. For instance, targeting amino acid transporters like LAT1, which transports L-kynurenine, could be a potential strategy for this compound analogues with similar structural features frontiersin.org. Research into kynurenic acid analogs has explored modifications to the side chain to improve lipophilicity and BBB permeability preprints.org. These strategies aim to achieve sufficient concentrations of the compound in the brain to exert the desired biological effects preprints.org.
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives involve chemical approaches aimed at creating analogs with potentially altered pharmacokinetic properties, increased stability, or modified interactions with biological targets. This field often draws upon medicinal chemistry principles to optimize the properties of the parent compound.
While specific synthetic routes solely for this compound derivatives are not detailed in the provided search snippets, the general principles of designing and synthesizing kynurenine pathway metabolite analogs can be inferred. This typically involves chemical modifications to the core structure of the molecule. For kynurenic acid analogs, modifications to the side chain have been explored to improve properties like lipophilicity and BBB permeability preprints.org.
Designing derivatives often involves considering structure-activity relationships to understand how chemical changes impact biological function. Synthesis would involve various organic chemistry reactions to introduce or modify functional groups on the kynurenate or a related precursor structure, incorporating a sulfur atom in the case of thiokynurenates. This could involve reactions like amination, cyclization, and the introduction of sulfur-containing moieties at specific positions on the molecule. The synthesis of such compounds would likely require multi-step procedures and purification techniques to obtain the desired derivatives with high purity. The exploration of thiokynurenates as a distinct group of compounds suggests targeted synthetic efforts to create these sulfur-containing analogs for further investigation u-szeged.hudntb.gov.ua.
Thio-Substituted Kynurenic Acid Derivatives
Thio-substituted kynurenic acid derivatives, often referred to as thiokynurenates, represent a class of KYNA analogs where a sulfur atom replaces an oxygen atom in the kynurenic acid structure. Research has indicated that thiokynurenates are potent non-competitive antagonists of N-methyl-D-aspartate receptors (NMDARs). Specifically, the substitution of a thio group for the hydroxyl group at position 4 of the kynurenic acid structure has been shown to increase potency. Further modifications, such as chlorination at positions 7 or 5 and 7 of 4-thio-KYNA, have been reported to further enhance potency, as observed in studies involving the ileal myenteric plexus and [³H]Gly binding assays. These findings suggest that the introduction of a sulfur atom at the 4-position, combined with halogenation, can significantly influence the interaction of these analogs with the glycine (B1666218) binding site of the NMDAR. Thiokynurenates have also been shown to prevent excitotoxic neuronal death in both in vitro and in vivo models, acting as glycine antagonists and inhibitors of lipid peroxidation iicb.res.in.
Halogenated and Sugar Derivatives for Improved Efficacy and Penetration
To overcome the limited ability of KYNA to cross the blood-brain barrier, various structural modifications have been explored, including halogenation and the conjugation with sugar moieties rna-society.org. Halogenated kynurenic acid derivatives, such as 7-chlorokynurenic acid (7-Cl-KYNA) and 5,7-dichlorokynurenic acid (5,7-di-Cl-KYNA), have been synthesized and characterized. These halogenated analogs have demonstrated increased selectivity and affinity for the glycine-binding site of NMDARs compared to native KYNA. For instance, 7-Cl-KYNA is recognized as a selective antagonist at this site. Studies have shown that 5,7-di-Cl-KYNA can suppress glutamate- and glycine-induced seizures and exhibit neuroprotective effects against glutamate-induced excitotoxicity in neuronal cultures.
To improve brain penetration, sugar moieties have been conjugated to kynurenic acid derivatives. D-glucose and D-galactose esters of 7-Cl-KYNA are examples of such conjugates. The rationale behind this approach is that these sugar conjugates may utilize glucose transporters, such as GLUT1, to facilitate their passage across the BBB. Once inside the brain, these ester prodrugs are hypothesized to be hydrolyzed by enzymes in astrocytes and neurons, releasing the active halogenated KYNA derivative or KYNA itself. Research has indicated that systemically administered glucose conjugates of 7-Cl-KYNA can penetrate the BBB and exert anticonvulsant activity in rodent models, suggesting that this strategy can enhance central availability and therapeutic efficacy. Glucose-KYNA administered both intraventricularly and intravenously has also shown evidence of crossing the BBB and exhibiting activities similar to KYNA.
Novel Amide Derivatives and Their Modulatory Potentials
The development of novel amide derivatives of kynurenic acid is another significant area of research aimed at creating analogs with improved pharmacological profiles, particularly concerning BBB penetration and specific receptor modulation researchgate.netrna-society.org. These derivatives are often designed to retain or enhance the desirable antagonistic properties of KYNA at glutamate (B1630785) receptors, while also facilitating their entry into the central nervous system.
Emerging Research Trajectories and Future Directions
Exploration of Thiokynurenate in Diverse Neuropathological Contexts
The investigation into the therapeutic potential of this compound is expanding beyond its initial areas of study to encompass a wider range of neuropathological conditions. This reflects a growing understanding of the intricate involvement of the kynurenine (B1673888) pathway in various central nervous system (CNS) disorders.
Role in Neuroinflammation and Immune-Mediated Neurological Disorders
Neuroinflammation is a critical component in the pathogenesis of numerous neurological and neurodegenerative diseases. It involves the activation of glial cells, such as microglia and astrocytes, and the release of inflammatory mediators. nih.govfrontiersin.orgresearchgate.net Immune-mediated neurological disorders, including multiple sclerosis (MS), neuromyelitis optica spectrum disorder (NMOSD), and autoimmune encephalitis (AE), are characterized by the immune system mistakenly attacking CNS components, leading to inflammation and damage. termedia.plnih.govgosh.nhs.ukataxia.orguhhospitals.org
The kynurenine pathway is known to play a role in the communication between the nervous and immune systems. researchgate.net Altered levels of kynurenine metabolites have been observed in neuroinflammatory and neurodegenerative conditions. mdpi.com Thiokynurenates have been shown to prevent excitotoxic neuronal death in vitro and in vivo, a process often exacerbated by neuroinflammation. scispace.comnih.gov While direct research specifically detailing the role of this compound in modulating neuroinflammation or its impact on specific immune-mediated neurological disorders is still emerging, its activity as an NMDAR antagonist and potential antioxidant properties suggest a plausible involvement. mdpi.comscispace.comnih.govnih.gov Future research is likely to focus on elucidating the specific mechanisms by which this compound interacts with immune cells and inflammatory pathways in the CNS, and its potential to mitigate neuroinflammatory damage in conditions like MS or AE.
Investigation in Psychiatric Conditions Beyond Depression
While the kynurenine pathway has been a subject of depression research, increasing evidence suggests that inflammation and alterations in this pathway have broader relevance to other psychiatric disorders. semanticscholar.orgnih.gov Psychiatric conditions such as bipolar disorder, anxiety disorders, post-traumatic stress disorder (PTSD), schizophrenia, obsessive-compulsive disorder (OCD), Tourette syndrome, and anorexia nervosa have also been linked to increased inflammation and altered kynurenine metabolism. nih.govunc.edu
Thiokynurenates, as analogues of KYNA, which has shown antidepressant-like effects in preclinical models, are being investigated for their potential in psychiatric disorders. semanticscholar.orgresearchgate.net KYNA itself acts on multiple targets in the CNS, including modulating activity at glutamate (B1630785) receptors and potentially nicotinic receptors. researchgate.netsemanticscholar.org Thiokynurenates are potent non-competitive antagonists of NMDARs, a target implicated in various psychiatric conditions. mdpi.comnih.gov The ability of certain KYNA analogues, including this compound derivatives, to cross the blood-brain barrier (BBB) makes them promising candidates for targeting CNS disorders. semanticscholar.orgresearchgate.netresearchgate.net Future research will likely explore the efficacy of this compound and its analogues in preclinical models of various psychiatric conditions beyond depression, investigating their impact on neurotransmitter systems and neural circuits implicated in these disorders.
Synergistic Effects with Other Neuroactive Compounds
Exploring the potential for synergistic effects between this compound and other neuroactive compounds represents a significant avenue for future research. Given the complex and multifactorial nature of many neurological and psychiatric disorders, combination therapies targeting multiple pathological mechanisms simultaneously may offer enhanced therapeutic outcomes.
Combination Therapies Targeting Multiple Pathophysiological Mechanisms
Many neurological and psychiatric conditions involve a confluence of dysfunctional pathways, including excitotoxicity, neuroinflammation, oxidative stress, and neurotransmitter imbalances. nih.govfrontiersin.orgmdpi.comnih.govnih.govbrainenergy.com this compound's known activity, particularly its NMDAR antagonism and potential antioxidant properties, positions it as a potential component in combination therapies. mdpi.comscispace.comnih.govnih.gov
Combination therapy is already a strategy employed in some neurological disorders, such as the use of cholinesterase inhibitors and memantine (B1676192) for Alzheimer's disease. mdpi.comresearchgate.net Research into other neuroactive compounds and their synergistic effects is ongoing in various contexts. physiology.orgnih.gov Future studies could investigate the synergistic potential of this compound when combined with agents that target other relevant pathways, such as anti-inflammatory drugs, antioxidants, or modulators of other neurotransmitter systems. The goal would be to determine if such combinations can provide superior therapeutic benefits compared to monotherapy by addressing multiple contributing factors to disease pathology.
Translational Research Paradigms in Preclinical Drug Discovery
Translating promising preclinical findings into clinically viable treatments is a critical step in drug development. For this compound, this involves optimizing its properties to ensure effective delivery to the CNS and appropriate target engagement.
Optimization of this compound Analogues for Enhanced Bioavailability and Target Specificity
A major challenge in developing CNS therapeutics is ensuring that compounds can effectively cross the blood-brain barrier (BBB) and reach their targets in sufficient concentrations. semanticscholar.orgresearchgate.net this compound and its parent compound, KYNA, face challenges with BBB permeability. semanticscholar.org However, the synthesis of KYNA analogues capable of crossing the BBB has been a focus of research. semanticscholar.orgresearchgate.netresearchgate.net this compound derivatives, such as 4-thio-KYNA and its chlorinated derivatives, have shown improved BBB permeability and potent biological activities. nih.govresearchgate.netresearchgate.net
Optimization efforts in preclinical drug discovery involve modifying the structure of lead compounds to enhance their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), and improving their bioavailability. nih.govnih.govallucent.commdpi.com This includes strategies like structural modifications and the design of prodrugs that are converted to the active form upon entering the CNS. semanticscholar.orgresearchgate.netmdpi.com
Furthermore, achieving target specificity is crucial to minimize off-target effects and potential toxicity. While thiokynurenates are known NMDAR antagonists, exploring their precise interactions with different NMDAR subtypes and other potential targets is important for optimizing their therapeutic profile. mdpi.comnih.govarvojournals.org Future translational research will focus on the rational design and synthesis of novel this compound analogues with optimized physicochemical properties for enhanced BBB penetration, improved bioavailability, and increased specificity for relevant therapeutic targets within the CNS. Advanced preclinical models, including organoids, may play a role in these investigations. drugtargetreview.com
High-Throughput Screening and Lead Optimization Strategies
High-throughput screening (HTS) is a widely used method in drug discovery for rapidly testing large libraries of compounds against a specific biological target or cellular phenotype. evotec.comwikipedia.org This process utilizes automation, robotics, and sensitive detectors to quickly identify potential "hits" that show desired activity. evotec.comwikipedia.orgbmglabtech.com The data generated from HTS campaigns can provide valuable insights to guide future compound selection, hit expansion, and the development of early Structure-Activity Relationships (SARs). evotec.com HTS can also serve as a source of high-quality data for building artificial intelligence (AI) and machine learning (ML) models. evotec.com
Lead optimization is a critical stage in drug development that follows the identification of initial hits from screening. slideshare.netresearchgate.net It involves refining the structure of promising compounds to improve their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET), and chemical accessibility. slideshare.netnih.govnih.gov Strategies for lead optimization include modifying functional groups, exploring SARs, and altering stereochemistry. slideshare.net Fragment-based drug discovery (FBDD) is a powerful approach that can complement HTS, particularly for structurally complex targets. evotec.comlifechemicals.com FBDD involves identifying small fragments that bind to a target and then optimizing them through strategies such as fragment growing, merging, or linking to create larger, more potent ligands. researchgate.netlifechemicals.com Both traditional medicinal chemistry principles and state-of-the-art computer-aided drug design techniques, such as structure-based design and molecular docking, are applied to facilitate lead optimization efforts. nih.govnih.gov While the direct application of HTS and lead optimization specifically for this compound is not extensively detailed in the provided search results, these general strategies are fundamental to exploring the biological activity of compounds like this compound and developing potential therapeutic agents targeting related pathways.
Advanced Analytical and Computational Tools for Comprehensive Characterization
Application of Omics Technologies (e.g., Metabolomics for Kynurenine Pathway)
Omics technologies, such as metabolomics, play a crucial role in comprehensively characterizing metabolic pathways like the kynurenine pathway. Metabolomics involves the large-scale study of metabolites within a biological system. metabolon.comjneuropsychiatry.org For the kynurenine pathway, metabolomics can reveal biological insights that might otherwise remain unseen. metabolon.com Liquid chromatography-mass spectrometry (LC-MS) is a specific technology required to identify and quantify kynurenine pathway metabolites with sufficient sensitivity. metabolon.comjneuropsychiatry.org
Studies utilizing metabolomics have investigated the kynurenine pathway in various contexts, including neurological diseases and inflammatory responses. metabolon.comjneuropsychiatry.orgnih.gov For instance, metabolomic profiling of cerebrospinal fluid from patients with Parkinson's disease has shown increased levels of 3-hydroxykynurenine (3-HK). nih.gov In multiple sclerosis patients, aberrant levels of kynurenic acid (KYNA) and quinolinic acid (QUIN), key metabolites in the kynurenine pathway, have been identified through metabolomics, suggesting a link between abnormalities in this pathway and disease progression. nih.gov The ratio of kynurenine to tryptophan is also used as a proxy for the activity of enzymes involved in the initial conversion of tryptophan in the kynurenine pathway, providing insights from metabolomic studies. biocrates.com Metabolomics is also valuable for understanding the role of the gut microbiome in regulating host metabolic pathways, including the kynurenine pathway. metabolon.com
Machine Learning and Artificial Intelligence in Drug Design and SAR Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug design and the prediction of Structure-Activity Relationships (SAR). mdpi.comaacrjournals.orgnih.gov These computational approaches can analyze vast datasets to identify potential drug candidates and predict their interactions with biological targets. aacrjournals.orgnih.gov
Unveiling Novel Physiological Roles and Endogenous Regulation
Identification of Endogenous Production Pathways for this compound or Similar Compounds
The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan, leading to the production of various neuroactive and immunomodulatory compounds. mdpi.comnih.govnih.govgla.ac.uk While the major metabolites of this pathway, such as kynurenine, kynurenic acid (KYNA), and quinolinic acid (QUIN), are well-studied, the endogenous production pathways for related compounds like this compound are less clearly defined in the provided search results.
However, research indicates that this compound is a cysteine derivative. tuni.fi Cysteine is a sulfur-containing amino acid. The kynurenine pathway involves a cascade of enzymes that transform tryptophan. mdpi.com The precise enzymatic steps or alternative metabolic routes that would lead to the endogenous formation of a sulfur-containing analog like this compound from tryptophan or other endogenous precursors are not explicitly described in the provided snippets. One study mentions this compound as a cysteine analog that activates glutathione (B108866) binding sites. nih.gov Glutathione itself is a tripeptide containing cysteine. nih.gov The involvement of cysteine metabolism or transsulfuration pathways in the potential endogenous formation of this compound or similar sulfur-containing kynurenine derivatives warrants further investigation.
Regulatory Mechanisms Governing this compound's Activity in Health and Disease
The kynurenine pathway and its metabolites are tightly linked to immune activation and inflammation. metabolon.combiocrates.comtaylorandfrancis.comnih.govmetabolon.com Enzymes in the kynurenine pathway, such as TDO and IDO, are regulated by factors including hormones (e.g., glucocorticoids) and cytokines (e.g., IFN-γ). nih.govbiocrates.comnih.gov This regulation influences the balance between different kynurenine metabolites, some of which have neurotoxic (e.g., QUIN, 3-HK) and others neuroprotective (e.g., KYNA) properties. nih.govbiocrates.commdpi.comnih.govgla.ac.ukmetabolon.comresearchgate.net
This compound has been shown to act as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. tuni.finih.govixcela.com NMDA receptors are involved in excitotoxicity, a process implicated in neuronal damage in various neurological conditions. jneuropsychiatry.orgnih.govresearchgate.netqueensu.ca By acting as a glycine antagonist at the NMDA receptor, this compound may exert neuroprotective effects. queensu.caphysiology.org Research has shown that thiokynurenates can prevent excitotoxic neuronal death in vitro and in vivo and also act as inhibitors of lipid peroxidation. queensu.caphysiology.org Another study indicated that this compound significantly reduced ischemic damage in a gerbil model. physiology.orgcolab.ws
The regulatory mechanisms specifically governing the activity of this compound, beyond its interaction with the NMDA receptor and potential antioxidant properties, are not extensively detailed in the provided information. However, given its relationship to the kynurenine pathway and its potential physiological roles, it is plausible that its activity could be influenced by the same inflammatory and hormonal signals that regulate other kynurenines. biocrates.comnih.gov Further research is needed to fully elucidate the endogenous regulation of this compound levels and activity in both health and disease states.
Q & A
What methodological frameworks are recommended for formulating research questions on Thiokynurenate's biochemical mechanisms?
Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population : Specific cell lines (e.g., neuronal cells) or animal models (e.g., murine).
- Intervention : this compound dosage ranges (e.g., 0.1–100 µM).
- Comparison : Control groups treated with vehicle or kynurenine pathway analogs.
- Outcome : Quantified biomarkers (e.g., NMDA receptor modulation, cytokine levels).
- Time : Exposure duration (e.g., 24–72 hours).
This framework ensures alignment with research objectives and reproducibility .
Q. How should researchers design preliminary experiments to assess this compound's activity in vitro?
Answer:
- Step 1 : Define assay parameters (e.g., cell viability via MTT assay, target enzyme inhibition).
- Step 2 : Include dose-response curves and negative/positive controls (e.g., competitive inhibitors).
- Step 3 : Validate results using orthogonal methods (e.g., HPLC for metabolite quantification).
- Step 4 : Calculate statistical power to determine sample size (e.g., ≥3 biological replicates).
Triangulation of data reduces bias and enhances reliability .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?
Answer:
- Approach 1 : Conduct a meta-analysis of existing data, stratifying by experimental conditions (e.g., cell type, dosage).
- Approach 2 : Perform iterative qualitative analysis to identify confounding variables (e.g., purity of compound, assay protocols) .
- Approach 3 : Validate hypotheses using genetic knock-out models (e.g., CRISPR-edited cells lacking this compound-binding proteins).
- Key Tip : Compare results against literature using platforms like Web of Science, filtering by publication year and methodology .
Q. What advanced statistical models are suitable for analyzing this compound's dose-response relationships in complex systems?
Answer:
- Model 1 : Non-linear regression (e.g., Hill equation) to estimate EC₅₀ and efficacy.
- Model 2 : Machine learning pipelines (e.g., Random Forest) to identify interactions between this compound and secondary metabolites.
- Model 3 : Bayesian hierarchical modeling to account for variability across experimental batches.
Ensure transparency by publishing raw data and code repositories .
Data Collection & Validation
How can researchers optimize questionnaires for this compound-related clinical trials?
Answer:
- Guideline 1 : Use closed-ended questions with Likert scales to quantify subjective outcomes (e.g., patient-reported neurocognitive symptoms).
- Guideline 2 : Avoid leading questions (e.g., "Did this compound worsen your symptoms?" vs. "Describe changes in symptoms post-treatment").
- Guideline 3 : Pre-test questionnaires with pilot cohorts to refine clarity and reduce ambiguity .
Q. What strategies mitigate bias in this compound studies involving omics data (e.g., transcriptomics)?
Answer:
- Strategy 1 : Apply batch correction algorithms (e.g., ComBat) to normalize technical variability.
- Strategy 2 : Cross-validate findings with public datasets (e.g., GEO Omnibus) using rigorous inclusion/exclusion criteria.
- Strategy 3 : Report false discovery rates (FDR) and use multiple comparison corrections (e.g., Benjamini-Hochberg) .
Literature & Collaboration
Q. How should researchers structure literature reviews to identify gaps in this compound research?
Answer:
- Step 1 : Use Boolean search terms (e.g., "this compound AND kynurenine pathway NOT cancer") in databases like PubMed and Scopus.
- Step 2 : Categorize findings into foreground questions (specific mechanisms) and background questions (general pathway biology) .
- Step 3 : Map contradictions using tools like PRISMA flow diagrams to highlight understudied areas .
Q. What ethical considerations apply to collaborative this compound studies involving human data?
Answer:
- Consideration 1 : Obtain IRB approval for data sharing agreements, specifying anonymization protocols.
- Consideration 2 : Use secure platforms (e.g., encrypted cloud storage) for sensitive datasets.
- Consideration 3 : Acknowledge contributorship per CRediT taxonomy to ensure transparency .
Contradiction & Innovation
Q. How can novel this compound targets be prioritized amid conflicting pathway analyses?
Answer:
Q. What frameworks support innovation in this compound applications while ensuring methodological rigor?
Answer:
- Framework 1 : Adaptive clinical trial designs (e.g., Bayesian response-adaptive randomization).
- Framework 2 : Open science practices (e.g., pre-registering hypotheses on OSF).
- Framework 3 : Cross-disciplinary collaboration (e.g., partnering with computational biologists for AI-driven drug optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
